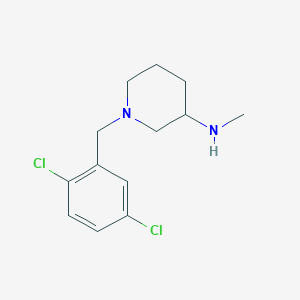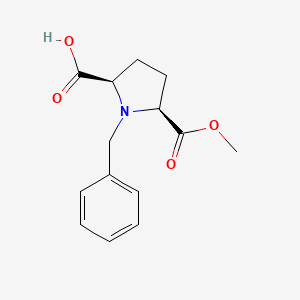
(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both benzyl and methoxycarbonyl functional groups. The compound’s stereochemistry is defined by its (2R,5S) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl bromide.
Formation of Intermediate: The pyrrolidine is first reacted with benzyl bromide under basic conditions to form N-benzylpyrrolidine.
Carboxylation: The N-benzylpyrrolidine is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Esterification: The carboxylic acid is esterified with methanol in the presence of an acid catalyst to form the methoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. The benzyl and methoxycarbonyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: shares similarities with other pyrrolidine derivatives such as:
Uniqueness
- The presence of both benzyl and methoxycarbonyl groups in this compound distinguishes it from other pyrrolidine derivatives. These functional groups enhance its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R,5S)-1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
PPRLCASKVDQSEK-NEPJUHHUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)


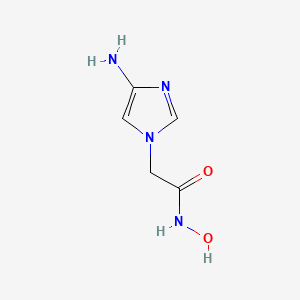

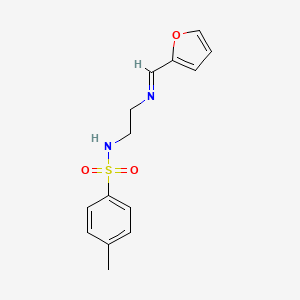
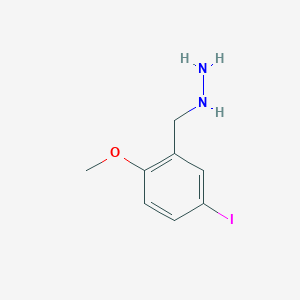
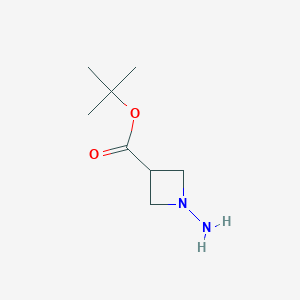
![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)
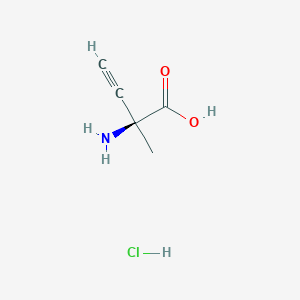
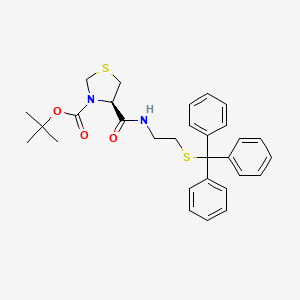
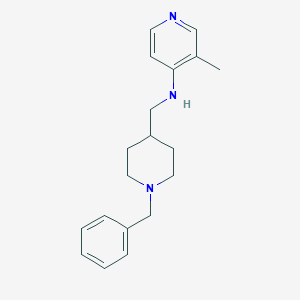
![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)
